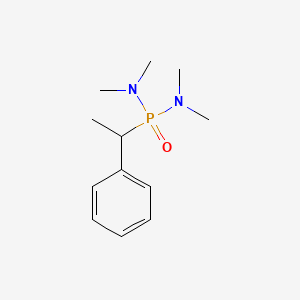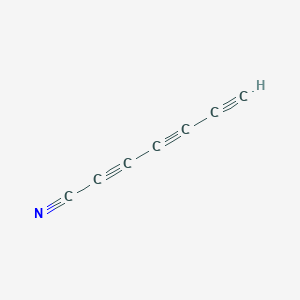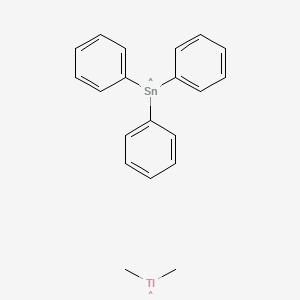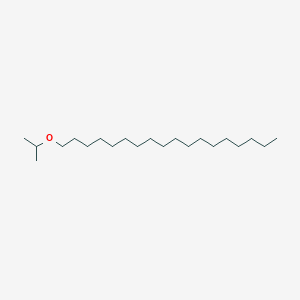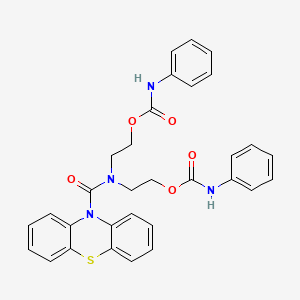
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine is a fluorinated amine compound characterized by its unique structure, which includes multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine typically involves the reaction of a fluorinated alkene with diethylamine. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may involve multiple steps, including the preparation of the fluorinated alkene precursor and its subsequent reaction with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial methods may also include purification steps such as distillation or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-formylaniline: Another fluorinated amine with different functional groups.
N,N-Dimethylethanamine: A simpler amine with fewer fluorine atoms.
N,N-Diethyl-4-hydroxy-3-methoxybenzamide: A compound with a different aromatic structure.
Uniqueness
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The multiple fluorine atoms enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications.
Propiedades
Número CAS |
67490-96-4 |
|---|---|
Fórmula molecular |
C12H13F12N |
Peso molecular |
399.22 g/mol |
Nombre IUPAC |
N,N-diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine |
InChI |
InChI=1S/C12H13F12N/c1-3-25(4-2)6-5-7(13)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h5H,3-4,6H2,1-2H3 |
Clave InChI |
QYWCWZJPCAWZGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


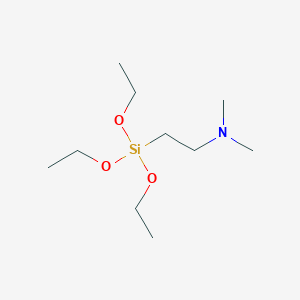

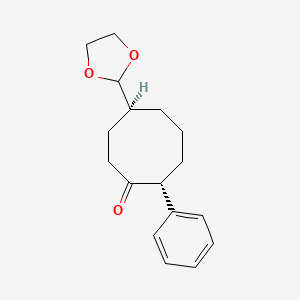
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)


